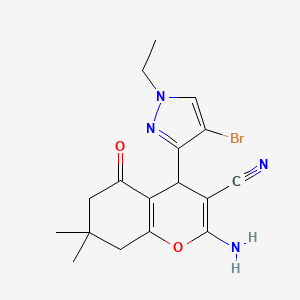![molecular formula C14H15F2N5O3S B10919463 1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B10919463.png)
1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(DIFLUOROMETHOXY)PHENYL]-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA is a complex organic compound characterized by the presence of difluoromethoxy, phenyl, methyl, nitro, pyrazolyl, and thiourea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIFLUOROMETHOXY)PHENYL]-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the difluoromethoxyphenyl intermediate:
Synthesis of the pyrazolyl intermediate: The pyrazolyl moiety is synthesized separately, usually through cyclization reactions involving hydrazines and α,β-unsaturated carbonyl compounds.
Coupling of intermediates: The difluoromethoxyphenyl and pyrazolyl intermediates are then coupled through a thiourea linkage, typically using thiourea or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction volumes. The process may also involve purification steps such as recrystallization, chromatography, and distillation to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIFLUOROMETHOXY)PHENYL]-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(DIFLUOROMETHOXY)PHENYL]-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-(DIFLUOROMETHOXY)PHENYL]-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy and nitro groups play crucial roles in modulating the compound’s reactivity and binding affinity to biological targets. The thiourea linkage is also essential for its activity, influencing the compound’s stability and interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(TRIFLUOROMETHOXY)PHENYL]-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA
- N-[2-(DIFLUOROMETHYL)PHENYL]-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA
Uniqueness
N-[2-(DIFLUOROMETHOXY)PHENYL]-N’-[2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIOUREA is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can lead to different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15F2N5O3S |
|---|---|
Molecular Weight |
371.36 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-3-[2-(5-methyl-3-nitropyrazol-1-yl)ethyl]thiourea |
InChI |
InChI=1S/C14H15F2N5O3S/c1-9-8-12(21(22)23)19-20(9)7-6-17-14(25)18-10-4-2-3-5-11(10)24-13(15)16/h2-5,8,13H,6-7H2,1H3,(H2,17,18,25) |
InChI Key |
POZNPLOUDUCREZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCNC(=S)NC2=CC=CC=C2OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919381.png)

![6-(4-methoxyphenyl)-1-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919388.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B10919389.png)
![ethyl 2-({3-[4-(propan-2-yl)phenyl]propanoyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B10919393.png)
![azepan-1-yl[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10919412.png)
![(2Z)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxamide](/img/structure/B10919414.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B10919415.png)
![2-[3,5-bis(1-methylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B10919422.png)
![N-(3-acetylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10919427.png)
![N-(5-chloro-2-cyanophenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919440.png)

![1,3-dimethyl-4-(pentafluoroethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10919450.png)
![6-(3-methoxyphenyl)-1,3-dimethyl-N-(1-propyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10919455.png)
